molecular formula C17H14N2O2S2 B11512824 2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid

2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid

Cat. No.: B11512824
M. Wt: 342.4 g/mol
InChI Key: HLDLEGJNNPTFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(benzylsulfanyl)-4-quinazolinyl]sulfanyl}acetic acid is a complex organic compound that features a quinazoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(benzylsulfanyl)-4-quinazolinyl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzylthiol with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with 2-chloroquinazoline under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth .

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2-benzylsulfanylquinazolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C17H14N2O2S2/c20-15(21)11-22-16-13-8-4-5-9-14(13)18-17(19-16)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)

InChI Key

HLDLEGJNNPTFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.